But-3-ene-1,2-disulfonic acid
Description
But-3-ene-1,2-disulfonic acid (C₄H₆O₆S₂) is an aliphatic disulfonic acid characterized by a conjugated double bond (butene backbone) and two sulfonic acid groups (-SO₃H) at positions 1 and 2. This structure imparts unique reactivity, particularly in electrophilic addition and cycloaddition reactions, making it a precursor for synthesizing sulfonated polymers or bioactive molecules .
Properties
CAS No. |
62381-69-5 |
|---|---|
Molecular Formula |
C4H8O6S2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
but-3-ene-1,2-disulfonic acid |
InChI |
InChI=1S/C4H8O6S2/c1-2-4(12(8,9)10)3-11(5,6)7/h2,4H,1,3H2,(H,5,6,7)(H,8,9,10) |
InChI Key |
PXGSCXAFKABBFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-ene-1,2-disulfonic acid typically involves the sulfonation of butene derivatives. One common method is the reaction of but-3-ene-1,2-diol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure the selective formation of the disulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
But-3-ene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid groups under mild conditions
Major Products Formed
The major products formed from these reactions include sulfonate salts, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
But-3-ene-1,2-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of but-3-ene-1,2-disulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethane-1,2-disulfonic Acid
- Structure : Ethane-1,2-disulfonic acid (C₂H₆O₆S₂) lacks the double bond present in but-3-ene-1,2-disulfonic acid, featuring two sulfonic groups on adjacent carbons in a saturated ethane backbone.
- Applications : Widely used in pharmaceutical salt formation (0.38% of FDA-approved salts) to enhance drug solubility and crystallinity .
- Stability : Forms stable hydrogen-bonded networks in crystalline states, as shown in polymorph studies .
- Key Difference : The absence of a double bond reduces electrophilic reactivity compared to this compound, limiting its utility in cycloaddition or polymerization reactions.
Stilbene Disulfonic Acids (e.g., DAS, DNDS)
- Structure: Aromatic compounds like 4,4-diaminostilbene-2,2-disulfonic acid (DAS) and 4,4-diisothiocyanostilbene-2,2-disulfonic acid (DNDS) feature a rigid stilbene core (C₆H₅–CH=CH–C₆H₅) with sulfonic groups on the benzene rings.
- DAS: Used in materials synthesis (e.g., co-intercalation compounds) due to its planar structure and sulfonic acid reactivity .
- Key Difference : The aromatic backbone of stilbene derivatives enables π-π stacking and conjugation-driven applications (e.g., fluorescence, enzyme inhibition), unlike the aliphatic this compound.
3-Propoxypropane-1,2-disulfonic Acid
- Structure : A derivative synthesized via H₂S₂O₇-mediated ring-opening of 4-(propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide (DTD), featuring a propoxy group (-OPr) and two sulfonic acids on adjacent carbons .
- Stability : Exhibits the lowest relative formation energy (-40.6 kcal/mol) among DTD-derived products, indicating high thermodynamic stability .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : this compound’s conjugated double bond may enable regioselective cycloaddition reactions, as seen in its difluoride analog’s use for synthesizing triazole-containing sulfonyl fluorides .
- Pharmaceutical Potential: While ethane-1,2-disulfonic acid is established in drug formulation, this compound’s unsaturated backbone could improve binding affinity in enzyme inhibitors or polymer-drug conjugates.
- Stability : The high stability of 3-propoxypropane-1,2-disulfonic acid suggests that alkyloxy substituents could stabilize aliphatic disulfonic acids, a strategy applicable to but-3-ene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
